molecular formula C13H12BrN3 B12045828 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile

4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No.: B12045828
M. Wt: 290.16 g/mol
InChI Key: ZEOPZLKAPNDHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound with the molecular formula C13H12BrN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromo-dimethyl-pyrazole group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 4-bromomethylbenzonitrile with 4-bromo-3,5-dimethyl-1H-pyrazole. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, dichloromethane, or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile
  • 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid

Uniqueness

What sets 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile apart from similar compounds is the presence of both the bromo and dimethyl groups on the pyrazole ring.

Properties

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-11(7-15)4-6-12/h3-6H,8H2,1-2H3

InChI Key

ZEOPZLKAPNDHRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.